molecular formula C20H25N3O5 B13214026 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoic acid

2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoic acid

Cat. No.: B13214026
M. Wt: 387.4 g/mol
InChI Key: GYEVUOWSIZSXLW-UHFFFAOYSA-N
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Description

2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoic acid is a complex organic compound with a molecular formula of C20H25N3O5 This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, a hydroxy group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoic acid typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and advanced purification techniques. The process is optimized to minimize waste and maximize efficiency, ensuring that the compound is produced in a cost-effective manner .

Chemical Reactions Analysis

Types of Reactions

2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the benzyloxycarbonyl group can produce an amine .

Scientific Research Applications

2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular pathways and physiological processes, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzyloxycarbonyl-protected amino acids and hydroxy-substituted pyridinyl derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity .

Uniqueness

What sets 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H25N3O5

Molecular Weight

387.4 g/mol

IUPAC Name

3-hydroxy-3-[6-[methyl(propan-2-yl)amino]pyridin-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C20H25N3O5/c1-13(2)23(3)16-10-9-15(11-21-16)18(24)17(19(25)26)22-20(27)28-12-14-7-5-4-6-8-14/h4-11,13,17-18,24H,12H2,1-3H3,(H,22,27)(H,25,26)

InChI Key

GYEVUOWSIZSXLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C1=NC=C(C=C1)C(C(C(=O)O)NC(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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